p-Cumylphenol (PCP, CAS 599-64-4) is a solid organic compound with the molecular formula C₁₅H₁₆O and a molecular weight of 212.29 g/mol [1]. It is an important industrial chemical used in the production of various polymers and specialty chemicals.
The table below summarizes its key identifiers and properties:
| Category | Details |
|---|---|
| Systematic Name | 4-(2-Phenylpropan-2-yl)phenol [2] |
| CAS Number | 599-64-4 [1] [3] [2] |
| Other Synonyms | PCP, 4-α-Cumylphenol, 4-(1-Methyl-1-phenylethyl)phenol [1] [3] [2] |
| Molecular Formula | C₁₅H₁₆O [1] [3] [2] |
| Molecular Weight | 212.29 g/mol [1] [2] |
| Melting Point | 74-76 °C (lit.) [1] |
| Boiling Point | 335 °C (lit.) [1] |
| Appearance | White to Off-White solid [1] [3] |
| Flash Point | 160 °C [1] |
| Water Solubility | 18 mg/L at 22°C [1] |
| log P | 3.8 (at 22°C) [1] |
| pKa | 10.62 (Predicted) [1] |
p-Cumylphenol is industrially produced via the alkylation of phenol with α-methylstyrene (AMS). A key advancement in this process is the use of a specific heterogeneous catalyst.
The following diagram illustrates the general workflow for the synthesis of p-Cumylphenol using this catalytic system.
Figure 1: Workflow for the catalytic synthesis and purification of p-Cumylphenol.
Advanced analytical methods have been developed to detect and quantify p-Cumylphenol, particularly in complex matrices, due to its status as an endocrine disruptor.
The workflow for this analytical method is summarized below.
Figure 2: Analytical workflow for extracting and quantifying p-Cumylphenol from samples.
p-Cumylphenol is recognized as an Endocrine Disrupting Chemical (EDC) and shares a concerning biological activity profile with bisphenol A (BPA).
The search results reveal a significant asymmetry in the available information for the two isomers.
| Aspect | p-Cumylphenol | o-Cumylphenol |
|---|---|---|
| Industrial Importance | High; widely used in polymer and resin production [3]. | Low; mentioned only as an undesirable by-product [4]. |
| Synthesis Focus | Maximizing yield and purity using selective catalysts [4]. | Minimizing formation during p-isomer production [4]. |
| By-product Formation | --- | Formed in amounts of 0.5-0.7% with some zeolite catalysts [4]. |
| Safety & Toxicology | Well-documented as an endocrine disruptor and irritant [3] [6]. | No specific toxicological data found in search results. |
p-Cumylphenol is a commercially significant compound with a well-documented profile covering its synthesis, analysis, and biological effects. Its production has been optimized using sophisticated heterogeneous catalysts to achieve high selectivity. However, its activity as an endocrine disruptor, particularly its ability to promote adipogenesis similarly to BPA, warrants caution in its application.
In contrast, technical details and specific data on This compound are scarce in the available search results, as it is primarily noted as a minor, undesired isomer during synthesis.
For your ongoing research, especially in drug development:
While direct data for o-Cumylphenol is scarce, research on similar alkylphenols like 4-tert-Octylphenol (4-t-OP) and Nonylphenol (NP) provides insights into their environmental behavior. The table below summarizes quantitative data from a study on these compounds in a riverine environment.
Table 1: Occurrence and Partitioning of Octylphenol and Nonylphenol in Terengganu Rivers, Malaysia [1]
| Compound | Matrix | Concentration Range | Log Kd (Partition Coefficient) | Log K'oc (Carbon-normalized Partition Coefficient) |
|---|---|---|---|---|
| Octylphenol (OP) | Surface Water | 0.0019 – 0.0077 ng/mL | 3.06 – 3.57 | 3.00 – 3.97 |
| Sediment | 0.19 – 30.88 ng/g dw | |||
| Nonylphenol (NP) | Surface Water | 0.0007 – 0.0023 ng/mL | Data not provided | Data not provided |
| Sediment | 0.38 – 84.42 ng/g dw |
Key findings from this study indicate [1]:
Microbial degradation is a key pathway for removing phenolic endocrine-disrupting chemicals from the environment. The fungus Umbelopsis isabellina has demonstrated effectiveness in degrading 4-Cumylphenol and other alkylphenols.
Table 2: Degradation of Phenolic Endocrine-Disrupting Chemicals by Umbelopsis isabellina [2]
| Compound Degraded | Initial Concentration | Key Degradation Findings | Ecotoxicological Outcome |
|---|---|---|---|
| 4-Cumylphenol (4-CP) | 25 mg/L | Efficiently degraded, with the first demonstration of its anti-androgenic properties. | Significant reduction in toxicity and anti-androgenic potential. |
| 4-tert-Octylphenol (4-t-OP) | 25 mg/L | Efficiently degraded. | Significant reduction in toxicity and anti-androgenic potential. |
| Nonylphenol (NP) | 25 mg/L | Efficiently degraded. | Significant reduction in toxicity. |
The degradation process involves a clear workflow, from culture preparation to ecotoxicological verification:
Experimental workflow for biodegradation and toxicity assessment of alkylphenols. [2]
The battery of biotests used to confirm detoxification included bioindicators from different trophic levels [2]:
Precise analysis is critical for studying the environmental fate of these compounds. A common methodology involves extraction, cleanup, and instrumental analysis.
Standard analytical workflow for alkylphenols in environmental samples. [1]
This method allows for the detection of compounds like octylphenol and nonylphenol at very low concentrations (e.g., in the ng/mL range for water and ng/g dry weight for sediments) [1].
Ecological risk assessment translates environmental concentrations into potential biological impacts. The risk assessment for alkylphenols in the Terengganu Rivers study was based on calculated Risk Quotients (RQs) [1]:
The study found that octylphenol in water generally posed a low risk, while octylphenol and nonylphenol in sediments presented varying risks, from low to high, between different sampling years [1].
The tables below consolidate the quantitative data and experimental parameters found in the search results for para-cumylphenol.
Table 1: Market Data for Para-Cumylphenol
| Region/Type | Metric | Value | Source/Year |
|---|---|---|---|
| Global Market | Value (2025) | USD 7.67 Billion | [1] |
| Global Market | Projected Value (2033) | USD 17.69 Billion | [1] |
| Global Market | CAGR (2026-2033) | 14.94% | [1] |
| Europe Market | Value (2024) | USD 450 Million | [2] |
| Europe Market | Projected Value (2033) | USD 700 Million | [2] |
| Europe Market | CAGR (2026-2033) | 5.5% | [2] |
Table 2: Key Applications and Drivers for Para-Cumylphenol
| Category | Details |
|---|---|
| Key Applications | Production of polycarbonate resins, phenolic resins, surface-active agents (surfactants), and epoxy resin modifiers [2]. |
| End-User Industries | Plastics, rubber, coatings, automotive, construction, and electronics [1] [2]. |
| Market Drivers | Rising demand from end-use industries, technological innovations, and regulatory support for sustainable practices [1]. |
Table 3: Experimental Parameters for Sonolytic Degradation of 4-Cumylphenol This table outlines key factors from a study on the ultrasonic degradation of 4-cumylphenol in water [3].
| Parameter | Effect on Degradation Rate |
|---|---|
| Initial Concentration | Inversely proportional to degradation extent. |
| Ultrasonic Frequency | Rate is frequency-dependent. |
| Ultrasonic Power | Proportional increase (tested range 20-100 W). |
| Solution Temperature | Increased rate (tested range 20-50°C). |
| pH of Solution | Most favorable in acidic media. |
| Saturating Gas | Argon > Air > Nitrogen (due to radical scavenging). |
| Additives (Br⁻ ions) | Promoted degradation; effect increased with concentration. |
| Additives (HCO₃⁻ ions) | Enhanced degradation at low 4-Cumylphenol concentration (0.05 mg/L). |
| Water Matrix | More efficient in natural water compared to pure water. |
The search results reveal a significant lack of specific data on This compound, highlighting several critical research gaps:
Given the absence of specific protocols for this compound, the following generalized experimental workflow can serve as a starting point for investigating its degradation, inspired by the methods used for its para-isomer. The diagram below outlines this proposed methodology.
Proposed workflow for studying this compound degradation.
Detailed Methodology Considerations:
To build a comprehensive literature review and technical guide, I suggest you take the following steps:
The following table summarizes the basic identifiers for o-cumylphenol from the search results [1]:
| Property | Description |
|---|---|
| Chemical Name | 2-(1-Methyl-1-phenylethyl)phenol |
| CAS Number | Information missing from results |
| Molecular Formula | C₁₅H₁₆O |
| IUPAC Name | 2-(1-Methyl-1-phenylethyl)phenol |
| Catalog/ID | PubChem CID 123377 |
A key historical source is a 1956 patent, US2750426A, titled "Manufacture of cumylphenol" [2]. The general process for synthesizing cumylphenol involves the reaction of phenol with a derivative of isopropylbenzene (cumene). The workflow can be summarized as follows:
Diagram: General workflow for the synthesis of cumylphenol from cumene, based on the method described in US2750426A [2].
Key aspects of this process described in the patent include [2]:
While specific data for this compound is scarce, its isomer, 4-cumylphenol (para-cumylphenol, CAS 599-64-4), is a significant industrial chemical. The information below pertains to the para-isomer and provides context for the chemical family's importance.
The table below lists key applications of 4-cumylphenol [3] [4] [5]:
| Application | Function / Use |
|---|---|
| Polycarbonate Resins | Acts as a chain terminator, controlling polymer molecular weight [4] [6]. |
| Phenolic Resins | Serves as a key monomer or modifier in resin production [3] [6]. |
| Surfactants | Used in the manufacturing of various surfactant compounds [6]. |
| Antioxidants & Stabilizers | A key intermediate in producing antioxidants for plastics and rubber [5]. |
| Other | Used in coatings, adhesives, sealants, and agricultural chemicals [5]. |
The following quantitative data is reported for the para-cumylphenol market [3] [5]:
| Metric | Details |
|---|---|
| Global Market Size (2024) | ~ USD 450 - 500 Million [3] |
| Projected Market Size (2033) | ~ USD 700 Million [3] |
| Expected CAGR (2026-2033) | ~ 5.5% [3] [5] |
| Leading Regional Market | Asia-Pacific (approx. 40% share) [3] |
| Key Market Drivers | Demand from automotive, construction, and electronics industries for high-performance resins and materials [3]. |
Key Players mentioned in the market for cumylphenol-type chemicals include Dover Chemical, Sasol, Chengdu Yuanda Chemical, Henan Tianfu Chemical, BASF SE, and SI Group [3] [6].
For 4-cumylphenol, safety data indicates it is generally classified as an irritant [4] [7]:
The following table summarizes the key hazard and identification information for 4-Cumylphenol according to the latest available Safety Data Sheet [1].
| Aspect | Details |
|---|---|
| Product Identifier | 4-Cumylphenol [1] |
| Synonyms | PCP, 4-cumylphenol [1] |
| CAS No. | 599-64-4 [1] |
| Molecular Formula | C₁₅H₁₆O [1] |
| Signal Word | Warning [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H361 (Suspected of damaging fertility or the unborn child), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects) [1] |
Understanding the physical characteristics is essential for safe laboratory handling and storage. The data for 4-Cumylphenol is as follows [1]:
| Property | Value / Description |
|---|---|
| Appearance | White crystalline solid [1] |
| Melting Point | 74 - 76 °C [1] |
| Boiling Point | 335 °C [1] |
| Flash Point | 160 °C [1] |
For researchers working with this compound, the following exposure controls and personal protective equipment (PPE) are recommended [1]:
The toxicological profile of 4-Cumylphenol includes several important points [1]:
For chemical safety assessment, substances with hazards like damaging fertility (reprototoxicity) are classified as CMR (Carcinogenic, Mutagenic, and Reprotoxic) substances. Handling such materials requires strict adherence to safety protocols to minimize exposure [2].
For a visual guide to the core safety procedures when handling this chemical in a research setting, please refer to the following workflow. This diagram synthesizes the key handling, storage, and emergency steps from the SDS information [1].
Core safety procedures for handling 4-Cumylphenol in a laboratory setting.
The table below summarizes the key identifiers and properties of the ortho and para isomers of cumylphenol.
| Property | *o*-Cumylphenol | *p*-Cumylphenol |
|---|---|---|
| CAS Number | 18168-40-6 [1] | 599-64-4 [2] |
| IUPAC Name | 2-(1-Methyl-1-phenylethyl)phenol [1] | 4-(2-phenylpropan-2-yl)phenol [3] |
| Molecular Formula | C15H16O [1] | C15H16O [2] |
| InChIKey | CJWNFAKWHDOUKL-UHFFFAOYSA-N [1] | QBDSZLJBMIMQRS-UHFFFAOYSA-N [3] |
| Boiling Point | Information missing | 335 °C [2] |
| Melting Point | Information missing | 72-75 °C [2] |
The following diagram illustrates the core process for the formation of cumylphenol isomers and the primary separation strategy, based on alkylation and dealkylation techniques [4].
Diagram of Cumylphenol Isomer Formation & Separation
The formation of o- and p-Cumylphenol occurs through the alkylation of phenol with α-methylstyrene (AMS) [4].
Separating these close-boiling isomers relies on chemical property differences rather than simple distillation [4].
o-Cumylphenol (2-(1-methyl-1-phenylethyl)phenol) is an ortho-alkylated phenol. The synthesis proceeds via a Friedel-Crafts alkylation where phenol is reacted with α-methylstyrene (AMS) in the presence of a Brønsted or Lewis acid catalyst [1].
A key challenge is controlling regioselectivity to favor the ortho- isomer over the typically more thermodynamically stable para- isomer. The following protocol is adapted from an industrial process, using a heterogeneous catalyst designed for high para- selectivity; modifying reaction conditions can help shift selectivity toward the ortho- product [1].
The following workflow and detailed procedure are adapted from a patent for producing p-cumylphenol, which can be modified to target the ortho- isomer [1].
Table 1: Physicochemical Properties of this compound [2]
| Property | Value / Description |
|---|---|
| CAS Number | 599-64-4 (for 4-Cumylphenol) |
| Molecular Formula | C₁₅H₁₆O |
| Molecular Weight | 212.29 g/mol |
| Melting Point | 74-76 °C (for pure 4-isomer) |
| Boiling Point | ~335 °C |
| Appearance | White to off-white crystalline solid |
Table 2: Key Reaction Parameters from Patent Literature (for p-Cumylphenol) [1]
| Parameter | Optimal Range / Condition |
|---|---|
| Molar Ratio (Phenol:AMS) | 2:1 to 20:1 |
| Catalyst | SO₄²⁻/Al₂O₃-ZrO₂ |
| Temperature | 80-120 °C |
| Reaction Time | 2-4 hours |
| Key Impurity (Dimer) | < 0.7% (with optimized catalyst) |
| *o*-Isomer Content | ~2.2% (with Zeolite catalyst) |
The reaction proceeds via a classic electrophilic aromatic substitution. The catalyst facilitates the protonation of α-methylstyrene to form a stable, tertiary cumyl carbocation, which acts as the electrophile. This electrophile then attacks the electron-rich aromatic ring of phenol [3] [4] [5].
The ortho/para ratio is influenced by:
| Issue | Potential Cause | Solution |
|---|---|---|
| Low Conversion | Inactive catalyst, incorrect stoichiometry, low temperature | Ensure catalyst is freshly activated; use excess phenol to drive reaction and suppress side products [1]. |
| Poor o-Selectivity | Reaction conditions favor thermodynamic product | Lower reaction temperature; screen different solid acid catalysts. |
| Polyalkylation | Excess AMS relative to phenol | Increase phenol-to-AMS molar ratio (e.g., 4:1 or higher) [1]. |
| Dimer Formation | Self-reaction of α-methylstyrene | Controlled addition of AMS; use of selective catalyst [1]. |
Safety Notes:
While o-cumylphenol is a specific chemical entity, its parent compound and isomers are valuable in industrial and research contexts, primarily as:
p-Cumylphenol (PCP) is a key industrial chemical widely used in producing stabilizers for polymers, fuels, and lubricants [1]. This document outlines a detailed protocol for its synthesis via the alkylation of phenol with α-methylstyrene (AMS) using a novel sulfated alumina-zirconia catalyst. The objective is to provide researchers with a method that enhances catalytic activity and selectivity while minimizing the formation of o-cumylphenol and dimeric byproducts [1].
2.1. Chemicals
2.2. Laboratory Equipment
The following workflow outlines the key stages of catalyst synthesis:
Title: Catalyst Synthesis Workflow
Detailed Steps:
The core alkylation process is illustrated below:
Title: Alkylation Reaction Process
Detailed Steps:
Table 1: Characteristic properties of the target compound, p-cumylphenol.
| Property | Value |
|---|---|
| CAS Number | 599-64-4 |
| Molecular Formula | C₁₅H₁₆O |
| Molecular Weight | 212.29 g/mol |
| Melting Point | 74 - 76 °C |
| Boiling Point | 335 °C |
| Flash Point | 160 °C |
Table 2: Optimized reaction parameters and typical performance outcomes for the described protocol.
| Parameter / Outcome | Specification / Value |
|---|---|
| Catalyst Composition | Mixture of Al₂O₃ and ZrO₂ promoted by sulfate (5-15% mass as SO₄) |
| Phenol to AMS Molar Ratio | 2:1 to 10:1 |
| Reaction Temperature | 80 - 130 °C |
| Catalyst Load | 1 - 5% by mass of phenol |
| Typical p-Cumylphenol Content in Product | Up to 98.5% |
| Typical this compound Content | ~0.4% |
| Typical Dimer Content | ~0.4% |
A primary challenge in adapting this protocol is its focus on para-selectivity. The described sulfated alumina-zirconia catalyst is explicitly engineered to minimize the formation of this compound, which is reported at levels as low as 0.4% [1]. Therefore, achieving high yields of this compound would require a different catalytic system.
For research aimed specifically at This compound, I suggest exploring these avenues:
4-Cumylphenol (CAS No. 599-64-4) is an aromatic compound with the molecular formula C₁₅H₁₆O and a molecular weight of 212.287 g/mol [1]. It is primarily used as a chain terminator in the production of polycarbonate plastics and can also be found in surfactants, fungicides, and preservatives [1].
In an environmental analysis context, this compound is a potential contaminant, and its detection in complex matrices (like fuels or waste streams) is a recognized challenge. Its presence in bunker fuels, for instance, is considered a potential "deleterious constituent" that is precluded by marine fuel standards [2]. The following workflow outlines the core stages for its analysis.
The choice of sample preparation is critical for isolating 4-cumylphenol from interfering matrix components.
Solid Phase Extraction (SPE) for Polar Species: For isolating 4-cumylphenol and other phenolic compounds from aqueous environmental samples (like water simulants or wastewater), a Solid Phase Extraction (SPE) protocol is highly effective [2] [3]. This technique is particularly suited for polar and high-boiling-point chemical species [2].
Liquid-Liquid Extraction (LLE): This is a robust and simple method for transferring analytes from an aqueous phase to an organic phase [3].
QuEChERS for Solid Samples: For solid environmental samples like soils, sediments, or biota, the QuEChERS method is recommended due to its efficiency and effectiveness in dealing with complex, dirty matrices [5] [6].
This section details the key parameters for separating, ionizing, and detecting 4-cumylphenol.
GC Column Selection: The principle of "like dissolves like" guides column choice [6]. A standard 5% phenyl / 95% dimethyl polysiloxane stationary phase column (e.g., 30 m length x 0.25 mm ID x 0.25 µm film thickness) is an excellent starting point. This phase offers good efficiency and performance for a wide range of semi-volatile compounds, including phenols, and provides some resistance to water, which is beneficial for analyzing extracts from aqueous simulants [3].
GC Temperature Program: A common strategy is to use a temperature ramp. An example initial program could be: 60 °C (hold 1 min), then ramp at 15 °C/min to 300 °C (hold 5 min). This should be optimized to ensure 4-cumylphenol is adequately separated from other co-extracted compounds [3].
Mass Spectrometry Detection:
The table below summarizes the key parameters for GC-MS analysis.
| Parameter | Recommended Setting / Description |
|---|---|
| Sample Preparation | Solid Phase Extraction (SPE) with C18 sorbent [2] [4]. Liquid-Liquid Extraction (LLE) with Dichloromethane [3]. |
| GC Column | 5% Phenyl / 95% Dimethyl Polysiloxane (e.g., 30 m x 0.25 mm ID x 0.25 µm) [3] [6]. |
| Injection Mode | Splitless (for high sensitivity) or Pulsed Splitless. |
| Injection Volume | 1 µL (typical). |
| Carrier Gas | Helium (≥99.999% purity), constant flow (e.g., 1.0 mL/min). |
| Oven Program | Example: 60°C (1 min), 15°C/min to 300°C (5 min) [3]. |
| MS Ionization | Electron Ionization (EI), 70 eV [4]. |
| Ion Source Temp. | 230 - 280 °C. |
| Acquisition Mode | Selected Ion Monitoring (SIM) for target analysis. |
To ensure the method produces reliable and accurate data, the following validation parameters should be established.
Calibration and Quantification: Use a multi-level calibration curve (e.g., 4-6 levels) with external or internal standard techniques [2] [7]. For 4-cumylphenol, which may not have a stable isotope-labeled analog, a suitable structural analog should be evaluated as an internal standard to correct for losses during sample preparation and instrument variability.
Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ). A well-optimized method should have an LOQ at least three times lower than the legislative or reporting limit of interest [3].
Accuracy and Precision: Evaluate method performance by spiking samples with a known concentration of 4-cumylphenol. Demonstrate recoveries between 70% and 115% and relative standard deviations (RSD) smaller than 20% across multiple replicates and concentration levels [3].
Quality Control (QC): Include procedural blanks, solvent blanks, and continuing calibration verification (CCV) standards at regular intervals within the sample sequence to monitor for contamination and instrument drift [5].
When developing your method, keep these points in mind:
The following workflow outlines the core steps for preparing and analyzing a compound from a biological matrix like plasma or serum.
The goal is to remove proteins and phospholipids that can cause ion suppression and damage the instrument [1].
This step physically separates the analyte from remaining matrix components.
This provides the high sensitivity and specificity for detection and quantification.
For any bioanalytical method to be considered reliable, it must be validated. The table below outlines the essential parameters to evaluate [6].
| Validation Parameter | Description & Target | Experimental Approach |
|---|---|---|
| Accuracy | Closeness of measured value to the true value. | Analyze QC samples at multiple concentrations; accuracy should be within ±15% of the nominal value [6]. |
| Precision | Degree of scatter in repeated measurements. | Measure intra-day & inter-day repeatability; coefficient of variation (CV) should be ≤15% [6]. |
| Linearity | Method produces results proportional to analyte concentration. | Analyze a series of standards (e.g., 6-8 points). Correlation coefficient (r²) should be >0.99 [1] [6]. |
| Lower Limit of Quantification (LLOQ) | Lowest concentration that can be measured with acceptable accuracy and precision. | Lowest calibrator with signal-to-noise (S/N) ≥ 20:1 and precision/accuracy within ±20% [6]. |
| Recovery | Efficiency of the extraction process. | Compare analyte response from extracted samples to unextracted standards in solvent [6]. |
| Matrix Effect | Ionization suppression/enhancement caused by the sample matrix. | Compare analyte response in post-extraction spiked matrix to neat solvent. Precision (CV) of matrix factor should be <15% [1] [6]. |
| Specificity | Ability to measure analyte without interference from matrix. | Analyze at least 6 different sources of blank matrix to confirm no interference at the analyte's retention time [6]. |
| Stability | Analyte stability under storage & processing conditions. | Evaluate bench-top, processed sample, and freeze-thaw stability [6]. |
Since a direct protocol for o-Cumylphenol is unavailable, here is a logical approach to develop your own:
Sonolysis is an advanced oxidation process that uses ultrasound to generate cavitation bubbles, leading to localized extreme conditions and the production of highly reactive free radicals, primarily hydroxyl radicals (•OH), that can degrade resilient organic pollutants [1] [2].
For 4-cumylphenol, an endocrine-disrupting chemical, the degradation efficiency is highly dependent on several operational parameters. The key findings from the literature are summarized below.
Table 1: Optimized Operational Parameters for 4-Cumylphenol Sonolysis
| Parameter | Optimal Condition or Effect | Key Findings & Notes |
|---|---|---|
| Ultrasonic Frequency | Frequency dependent; higher frequencies often more effective | The degradation rate is frequency-dependent. Frequencies between 300-500 kHz are generally most effective for similar persistent organics [3]. |
| Ultrasonic Power | 20 - 100 W | Degradation rate increases proportionally with power in this range [4] [5]. |
| Initial pH | Acidic media (e.g., pH ~3) | Most favorable degradation occurs in acidic conditions [4] [5] [6]. |
| Saturating Gas | Argon > Air > Nitrogen | Argon promotes radical formation; nitrogen acts as a radical scavenger [4] [5] [6]. |
| Temperature | 20 - 50°C | Degradation rate increases with temperature in this range [4] [5]. |
| Initial Concentration | Inversely proportional to rate | Lower concentrations (e.g., 0.05 mg/L) degrade faster [4] [5]. |
| Additives - Inorganic Ions | Bromide (Br⁻), Persulfate (S₂O₈²⁻) | Bromide and persulfate can significantly enhance the degradation rate by promoting radical production [4] [5] [6]. |
| Additives - Radical Scavengers | e.g., tert-butanol | Inhibits degradation by scavenging •OH radicals, confirming the radical-driven mechanism [2] [6]. |
| Water Matrix | More efficient in natural water | Natural water components (e.g., bicarbonate at low 4-CP conc.) can enhance degradation compared to pure water [4] [5]. |
This protocol outlines a methodology for optimizing the sonolytic degradation of 4-cumylphenol in an aqueous solution, based on the parameters described in the Application Notes.
1. Equipment and Reagents
2. Experimental Workflow and Optimization Logic The following diagram illustrates the logical workflow for systematically optimizing the sonolytic degradation process.
3. Step-by-Step Procedure
4. Data Analysis
ln(C₀/C) = kt
where C₀ is the initial concentration, C is the concentration at time t, and k is the rate constant.I hope these detailed Application Notes and Protocols provide a solid foundation for your work. Should you require further specifics on analytical techniques or hybrid system setup, please do not hesitate to ask.
This compound (4-cumylphenol) represents a significant environmental concern due to its widespread use in industrial applications and endocrine-disrupting properties that can interfere with hormonal systems in aquatic and terrestrial organisms. As a phenolic compound with a complex structure featuring an aromatic ring and a bulky isopropylphenyl group, this compound exhibits persistent characteristics in environmental matrices, resisting natural degradation processes. The environmental fate of cumylphenol is influenced by its low volatility, moderate water solubility, and tendency to accumulate in sediments and biological tissues, creating potential for long-term ecological impacts. Traditional physicochemical methods for removing cumylphenol from contaminated sites often prove cost-prohibitive or generate secondary pollutants, making biological remediation approaches particularly attractive for sustainable environmental management.
Recent advances in microbiological degradation have demonstrated that certain specialized microbial strains possess the metabolic capability to transform this compound into less harmful intermediates through specific enzymatic pathways. The fungal system Umbelopsis isabellina has shown particular promise, with research indicating it can effectively degrade not only this compound but also structural analogs including nonylphenol and 4-tert-octylphenol [1]. This non-ligninolytic fungus achieves rapid contaminant removal while simultaneously reducing aqueous toxicity, as confirmed through bioindicator assays using Artemia franciscana and Daphnia magna. The demonstrated ability of microorganisms to metabolize this compound as a carbon and energy source provides a foundation for developing effective bioremediation strategies that can be implemented in both natural and engineered treatment systems.
Several microbial systems have demonstrated the capability to degrade cumylphenol and related alkylphenol compounds through various metabolic pathways. The following table summarizes the most promising microbial degraders identified in current research:
Table 1: Microbial Systems for Cumylphenol and Related Compound Biodegradation
| Microorganism | Classification | Target Compounds | Degradation Efficiency | Optimal Conditions | Key Enzymes/Pathways |
|---|---|---|---|---|---|
| Umbelopsis isabellina | Non-ligninolytic fungus | 4-cumylphenol, nonylphenol, 4-tert-octylphenol | >90% removal of 25 mg/L in 12 hours | Not specified | Non-ligninolytic enzymatic system, (hydroxyalkyl)phenols as intermediates |
| Glutamicibacter nicotianae MSSRFPD35 | Rhizobacterium | Phenol and derivatives | Up to 1117 mg/L within 60 hours | pH ~7.0, mesophilic | Catechol 1,2-dioxygenase via ortho pathway |
| Bacterial Consortium (15 strains) | Mixed bacterial culture | Phenol and related compounds | Effective at 20 ppm concentration | 48 hours incubation, aerobic conditions | Simultaneous ortho and meta cleavage pathways |
| Halomonas sp. strain 4-5 | Moderately halophilic bacterium | Phenol and phenolic compounds | >94% of 500 mg/L across 3%-10% NaCl | Saline conditions (3-10% NaCl) | LmPH (phenol hydroxylase) and C12O (catechol 1,2-dioxygenase) |
Selection of appropriate microbial systems for this compound biodegradation requires consideration of several critical factors. Environmental compatibility is essential, wherein microbial degraders must thrive under the specific conditions of the contaminated site, including pH, temperature, oxygen availability, and salinity. For instance, Halomonas sp. strain 4-5 demonstrates exceptional performance in saline environments, maintaining degradation efficiency at salt concentrations up to 10% NaCl [2]. This characteristic makes it particularly suitable for treating industrial wastewater or marine environments where high salinity would inhibit most conventional biodegrading microorganisms.
Metabolic versatility represents another crucial selection criterion, as microorganisms capable of utilizing multiple degradation pathways often exhibit more robust performance under fluctuating environmental conditions. Research has revealed that certain bacterial consortia simultaneously express both ortho- and meta-cleavage pathways for catechol degradation, allowing for flexible metabolic responses to varying contaminant concentrations and environmental conditions [3]. Additionally, the ability of microorganisms to tolerate and degrade mixtures of contaminants is invaluable for real-world applications where this compound frequently co-occurs with other phenolic compounds and heavy metals. Glutamicibacter nicotianae MSSRFPD35 exemplifies this trait, maintaining phenol degradation capability even in the presence of toxic heavy metals [4].
Protocol 1: High-Throughput Screening for Halophilic Phenol Degraders
This protocol adapts established methods for isolating halophilic cumylphenol-degrading microorganisms using microplate-based systems [2]:
Sample Collection and Preparation:
Enrichment Cultivation:
High-Throughput Phenol Measurement:
Strain Isolation and Identification:
Table 2: Media Composition for Cumylphenol Degrader Enrichment
| Component | Concentration | Purpose |
|---|---|---|
| KH₂PO₄ | 0.07 g/L | Buffer component |
| K₂HPO₄ | 0.125 g/L | Buffer component |
| FeCl₃ | 0.07 g/L | Trace element source |
| CaCl₂ | 0.003 g/L | Trace element source |
| NaCl | 1%-15% (w/v) | Osmotic stressor |
| This compound | 100-500 mg/L | Selective carbon source |
| NH₄Cl | 0.5 g/L | Nitrogen source |
| MgSO₄·7H₂O | 0.2 g/L | Magnesium and sulfur source |
Protocol 2: Batch Degradation and Kinetic Analysis
This protocol provides standardized methods for quantifying this compound degradation kinetics and metabolic pathways:
Inoculum Preparation and Standardization:
Batch Degradation Experiments:
Analytical Procedures:
Enzyme Activity Assays:
Figure 1: Experimental workflow for isolation and characterization of this compound-degrading microorganisms
The biodegradation of this compound follows a sequential metabolic process that initiates with enzymatic hydroxylation and proceeds through ring cleavage pathways. Research with the fungus Umbelopsis isabellina has revealed that cumylphenol degradation generates several derivatives, primarily (hydroxyalkyl)phenols as key intermediates [1]. The initial transformation step involves hydroxylation of the phenolic ring, facilitated by monooxygenase or hydroxylase enzymes, which prepares the molecule for subsequent ring cleavage. In bacterial systems, this process is typically initiated by phenol hydroxylase, which converts the parent compound to catechol or substituted catechols that serve as central intermediates in the degradation pathway.
The downstream metabolic fate of catechol intermediates diverges into two principal routes: the ortho-cleavage pathway (catalyzed by catechol 1,2-dioxygenase) and the meta-cleavage pathway (catalyzed by catechol 2,3-dioxygenase). In the ortho pathway, cleavage occurs between the two hydroxyl groups of catechol, producing cis,cis-muconic acid, which subsequently enters the tricarboxylic acid (TCA) cycle after further transformations. Conversely, the meta pathway involves cleavage adjacent to the hydroxyl groups, generating 2-hydroxymuconic semialdehyde, which is further processed into pyruvate and acetaldehyde. Studies of bacterial consortia have demonstrated that some microorganisms simultaneously express both pathways, with differential expression depending on environmental conditions and contaminant concentration [3]. This metabolic flexibility potentially enhances degradation efficiency across varying environmental conditions.
Figure 2: Proposed metabolic pathways for this compound biodegradation in microbial systems
Advanced molecular techniques provide powerful tools for elucidating the genetic basis of this compound degradation pathways. Differential display reverse transcriptase polymerase chain reaction (DDRT-PCR) enables specific amplification and detection of genes responsible for phenol degradation, allowing researchers to determine the extent to which both ortho- and meta-cleavage pathways are activated in response to phenol exposure [3]. This method offers superior resolution for analyzing differential gene expression in microbial consortia without prior knowledge of the genome sequence, making it particularly valuable for studying non-model environmental isolates.
Additional molecular approaches include:
Functional Gene Detection:
Gene Expression Analysis:
Metagenomic Analysis:
Quantitative assessment of this compound biodegradation kinetics provides essential parameters for predicting degradation rates and optimizing bioremediation systems. The Haldane model effectively describes microbial growth on inhibitory substrates like phenolic compounds and can be applied to this compound degradation kinetics [4]. This model accounts for substrate inhibition at elevated concentrations while accurately representing growth kinetics at lower substrate levels.
The Haldane equation for specific growth rate is:
μ = μₘₐₓ × S / (Kₛ + S + S²/Kᵢ)
Where:
Table 3: Experimentally Determined Kinetic Parameters for Phenol-Degrading Microorganisms
| Microorganism | μₘₐₓ (h⁻¹) | Kₛ (mg/L) | Kᵢ (mg/L) | qₘₐₓ (h⁻¹) | Reference Compound |
|---|---|---|---|---|---|
| Glutamicibacter nicotianae MSSRFPD35 | 0.37 | 20.29 | 268.1 | 0.983 | Phenol |
| Umbelopsis isabellina | Not specified | Not specified | Not specified | >90% in 12 h | 4-cumylphenol |
| Bacterial Consortium | Not specified | Not specified | Not specified | Maximum enzyme activity at 48 h | Phenol |
For degradation rate kinetics, the Haldane equation for substrate degradation takes the form:
q = qₘₐₓ × S / (Kₛ' + S + S²/Kᵢ')
Where:
Comprehensive evaluation of this compound biodegradation requires not only monitoring parent compound disappearance but also assessing toxicity reduction and identifying transformation products. Research with Umbelopsis isabellina demonstrated that although complete mineralization may not occur, the transformation products generated through microbial activity exhibit significantly reduced toxicity compared to the parent compound [1]. This finding underscores the importance of complementing chemical analysis with bioassays to fully evaluate treatment effectiveness.
Standardized approaches for toxicity assessment include:
Acute Toxicity Bioassays:
Genotoxicity Assessment:
Endocrine Disruption Potential:
The construction of specialized microbial consortia represents a promising strategy for enhancing this compound biodegradation efficiency and reliability. Artificial microbial consortia offer several advantages over single-strain approaches, including distributed metabolic burden, functional complementarity, and enhanced ecosystem stability [5]. Two primary design strategies guide consortium development: the top-down approach, which involves enriching natural communities under selective pressure, and the bottom-up approach, which rationally assembles defined strains with complementary metabolic capabilities.
Key considerations for constructing effective this compound-degrading consortia include:
Strain Selection Criteria:
Consortium Stabilization Strategies:
Performance Monitoring:
Advanced screening and cultivation technologies significantly accelerate the discovery and optimization of this compound-degrading microorganisms. Droplet microfluidic systems enable ultra-high-throughput microbial cultivation and screening by encapsulating single cells or small populations in picoliter-volume droplets that function as discrete bioreactors [6]. This approach allows rapid processing of thousands of microbial isolates while maintaining separation between different strains or communities.
Microfluidic applications for biodegradation research include:
High-Throughput Cultivation:
Single-Cell Analysis:
Community Interaction Studies:
Successful investigation of this compound biodegradation requires anticipation and mitigation of several technical challenges:
Substrate Toxicity and Inhibition:
Volatilization and Abiotic Loss:
Analytical Interference:
Intermediate Accumulation:
Rigorous quality control measures ensure the reliability and reproducibility of this compound biodegradation data:
Positive and Negative Controls:
Analytical Method Validation:
Data Quality Indicators:
The protocols and application notes presented herein provide a comprehensive framework for investigating this compound biodegradation by microbial systems. The demonstrated ability of specialized fungal and bacterial strains to transform this compound into less toxic metabolites offers promising bioremediation strategies for addressing environmental contamination by this persistent endocrine-disrupting compound. The combination of traditional microbiological approaches with modern molecular techniques and high-throughput screening methods enables thorough characterization of degradation pathways, kinetics, and potential applications.
Future research directions should focus on elucidating the complete mineralization pathways for this compound, engineering robust microbial consortia with enhanced degradation capabilities, and developing bioreactor systems that optimize the activity of identified degraders for treatment of industrial effluents and contaminated environmental matrices. The integration of advanced tools from synthetic biology, systems microbiology, and environmental engineering will further advance our ability to mitigate the environmental impact of this concerning contaminant.
The industrial production of cumylphenol isomers is typically based on the alkylation of phenol with α-methylstyrene (AMS). The following table summarizes the core information for the established batch process of p-Cumylphenol, which shares the same starting materials as o-Cumylphenol [1].
| Feature | Description |
|---|---|
| Core Reaction | Alkylation of phenol with α-methylstyrene (AMS) [1]. |
| Primary Product | p-Cumylphenol (PCP) [1]. |
| Catalyst System | A mixed aluminum-zirconium oxide catalyst promoted with sulfate ions [1]. |
| Key Process Goal | Maximize selectivity for the para-isomer and minimize by-products like dimers and the ortho-isomer (this compound) [1]. |
The patent highlights that a major challenge in this reaction is managing selectivity. The desired goal is to maximize the production of the para-isomer, which implies that reaction conditions (catalyst, temperature, feedstock ratio) can be tuned to influence the isomeric ratio, potentially favoring the formation of This compound [1].
The catalyst and process described in the patent represent a significant part of the industrial "know-how." While designed for high para-isomer yield, this system provides a starting point for developing a continuous process for the ortho-isomer.
The diagram below illustrates the preparation of the specialized catalyst as described in the patent, which is critical for the alkylation reaction [1].
This protocol is adapted from the process described in US6768031B2 [1].
Preparation of Aluminum Hydroxide Mixture [1]:
Preparation of Zirconium Hydroxide [1]:
Catalyst Formulation [1]:
Forming and Activation [1]:
While the search did not yield a continuous process for cumylphenol, the principles of Continuous Manufacturing (CM) are well-established in pharmaceuticals for other applications and can be applied to chemical synthesis.
The following diagram outlines a high-level, generalized workflow for a continuous chemical process, which can be adapted for the alkylation reaction to produce this compound.
Key advantages of CM that are relevant to this context include [2] [3]:
The production of cumylphenol involves handling hazardous chemicals. The Safety Data Sheet (SDS) for 4-Cumylphenol provides crucial guidance, which can be extrapolated to the ortho-isomer due to similar chemical structures [4].
Understanding the industrial landscape can provide valuable context for R&D decisions.
Based on the search findings, here are the key gaps and suggested focus areas for developing a continuous this compound process:
o-Cumylphenol (2-(1-Methyl-1-phenylethyl)phenol, C15H16O) is an isomer of cumylphenol. Its purification from reaction mixtures is crucial for obtaining material suitable for high-value applications. These mixtures typically contain unreacted precursors, reaction by-products like dinonylphenol [1], and positional isomers.
The fundamental goal of purification is to separate the target compound based on its physical properties, primarily its boiling point and vapor pressure. The selection of a distillation technique is primarily driven by the volatility differences between this compound and its impurities, as well as its thermal stability [2] [3].
Distillation separates liquid mixture components based on differences in their volatilities. Several distillation methods are applicable to compounds like this compound.
For this compound, fractional distillation under high vacuum is the most appropriate primary method, balancing separation efficiency and thermal protection [1].
This protocol provides a step-by-step guide for the laboratory-scale purification of this compound using fractional vacuum distillation.
Below is a workflow diagram summarizing the purification protocol:
Common operational challenges and solutions:
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor Separation Efficiency | Inadequate reflux ratio [5], poor packing wettability [1] | Increase reflux ratio; ensure proper liquid distribution and adequate feed flow rate [1] [5] |
| Product Decomposition | Temperature too high, localized overheating | Reduce operating pressure further to lower boiling temperature; use heating mantle with stirring [3] [4] |
| Low Yield | Premature distillation cessation, improper fraction cutting | Continue distillation until vapor temperature indicates next fraction; analyze fractions by TLC [4] |
| Pressure Instability | System leak, volatile components, pump issue | Re-check seals and joints; ensure cold traps are functioning [1] |
| Column Flooding | Vapor velocity too high | Reduce heating rate to lower vapor load [1] |
Validate the purity of distilled this compound using several methods:
The core strategy for minimizing the o-isomer involves using a specific heterogeneous catalyst and carefully controlling the reaction parameters. The following table summarizes the key factors based on a patented process [1].
| Factor | Recommendation | Effect & Rationale |
|---|---|---|
| Catalyst Type | Sulfated aluminum-zirconium oxide mixture | Promotes selective para-orientation during alkylation [1]. |
| Catalyst Composition | 5-15% sulfate ions (by mass); 5-30% aluminum oxide & sulfate (by mass, as Al₂O₃) [1]. | Specific composition is crucial for high activity and para-selectivity [1]. |
| Reaction Temperature | 80-120 °C [1] | Optimized temperature range for high yield and selectivity. |
| Molar Ratio (Phenol to AMS) | 1:1 to 1.5:1 [1] | Using an excess of phenol helps drive the reaction to completion and improves selectivity. |
| Volume Feed Rate | 1-3 h⁻¹ [1] | Controls the contact time between reactants and the catalyst, optimizing the reaction efficiency. |
The performance of the catalyst is highly dependent on its preparation method. Here is a detailed protocol based on the patent [1].
Step 1: Prepare Aluminum Hydroxide Base Use a mixture of boehmite and pseudoboehmite in a mass ratio ranging from 1:3 to 3:1 (calculated as Al₂O₃). This specific mixture forms the structural foundation of the catalyst [1].
Step 2: Mix with Zirconium Hydroxide Combine the prepared aluminum hydroxide with zirconium hydroxide to create a mixed support [1].
Step 3: Sulfation and Peptization Treat the mixed hydroxides with an aqueous solution of sulfuric acid. This step serves two purposes: it introduces the essential sulfate ions onto the catalyst surface, and it acts as a peptizing agent to condition the catalyst mass for molding [1].
Step 4: Molding and Heat Treatment The catalyzed mass is then molded into granules of the desired size using a screw extruder. Finally, the granules undergo a heat treatment (calcination) to activate the catalyst [1].
The following diagram illustrates this preparation workflow:
Q1: What are the typical purity levels achievable with this catalyst system? When using the sulfated aluminum-zirconium oxide catalyst under the recommended conditions, the content of the desired p-cumylphenol in the reaction product can be over 97% by mass. The formation of the undesired o-cumylphenol can be minimized to less than 0.5%, and dimer side products to less than 1.5% [1].
Q2: Why is a heterogeneous catalyst preferred? Heterogeneous catalysts, like the one described, are typically non-corrosive and simplify the technology of the process compared to traditional homogeneous acids (e.g., H₂SO₄). They are also easier to separate from the reaction mixture for potential reuse, which is advantageous for industrial applications [1].
Q3: How does this method compare to older synthetic routes? An older patent from 1956 [US2750426A] describes the manufacture of cumylphenol using different chemistry, which generally offers lower selectivity for the para-isomer and requires more complex separation steps [2]. The modern heterogeneous catalytic approach is designed for higher selectivity and a simpler process flow.
Understanding the basic properties of the compound and its common synthesis applications can provide a foundation for troubleshooting.
| Property | Description |
|---|---|
| Common Name | 4-cumylphenol (p-cumylphenol) [1] [2] |
| CAS Number | 599-64-4 [1] [2] |
| Molecular Formula | C₁₅H₁₆O [1] [2] [3] |
| Molecular Weight | 212.29 g/mol [1] [3] |
| Melting Point | 74-76 °C [1] |
| Boiling Point | 335 °C [1] [3] |
| Appearance | White to off-white crystalline solid [1] [3] |
| Primary Use | Used as an intermediate and chain terminator in polycarbonate plastics [4] [3] |
The synthesis of 4-cumylphenol typically involves the reaction of phenol with cumene derivatives (like α-methylstyrene) [4]. The formation of o-cumylphenol (ortho isomer) and 2,4-dicumylphenol are common regioselectivity challenges in this Friedel-Crafts type alkylation. A key patent also mentions the production of both 4-cumylphenol and 2,4-dicumylphenol from phenolic tar, indicating these compounds are known side products in industrial processes [5].
While explicit protocols are not available, the following general principles, inferred from the search results, can guide your experimental troubleshooting.
Based on the information available, you can structure your investigation using the following workflow. The diagram below outlines the logical steps for troubleshooting and optimizing your synthesis to minimize side products.
Q: Why is controlling the formation of this compound important? A: The ortho (o-) isomer is a structural impurity that can affect the performance and quality of the final product, such as the polycarbonate polymer's properties when 4-cumylphenol is used as a chain terminator [3].
Q: What analytical methods are suitable for monitoring these side products? A: High-Performance Liquid Chromatography (HPLC) is explicitly mentioned as a suitable method for analyzing 4-cumylphenol and can be adapted to separate and quantify its isomers and derivatives [8]. Gas Chromatography-Mass Spectrometry (GC-MS) has also been used for the analysis of cumylphenol in complex matrices [5].
Q: Are there any specific safety concerns when working with these compounds? A: 4-Cumylphenol has been identified as a potential endocrine-disrupting chemical (EDC) [9]. Safety data sheets classify it as an irritant (GHS07), causing skin, eye irritation, and potential respiratory irritation [1] [3]. Proper personal protective equipment (PPE) like gloves and eyeshields is recommended.
Since the search results lack specific experimental details on suppressing these side products, I suggest you:
This guide addresses common challenges during the distillation purification of cumylphenol.
| Problem | Possible Causes | Recommended Solutions |
|---|
| Color Formation / Darkening | Thermal or oxidative degradation at high temperatures [1] | • Add 50-1000 ppm hypophosphorous acid (H₃PO₂) to the feed stream [1]. • Operate distillation under high vacuum (e.g., 2-10 mbar) to lower boiling points [2]. • Minimize residence time in hot zones [1]. | | Poor Separation / Low Purity | Inefficient fractionation of isomers or from reaction byproducts. | • Use a packed column for better separation efficiency [2]. • Optimize the reflux ratio and temperature gradient during fractionation [2]. • Ensure feedstock is pre-purified (e.g., use high-purity starting materials) [1]. | | Product Odor | Volatile impurities or decomposition products. | • Implement steam stripping post-distillation to remove odor bodies [2]. | | Foaming & Entrainment | High moisture or soap content in the crude feed. | • Dehydrate the crude fatty acid (feed) to <0.05% moisture [2]. • Use controlled heating and pre-filtration to remove solids [2]. |
1. How can I stabilize cumylphenol against color formation during production and purification? The most effective method is the addition of hypophosphorous acid (H₃PO₂). Adding between 50 to 1000 ppm to the process stream significantly reduces thermal and oxidative degradation, which are the primary causes of color formation. This is particularly important during phenol stripping and desorption steps, where the product experiences elevated temperatures for extended periods [1].
2. What are the critical parameters for the distillation of heat-sensitive compounds like cumylphenol? To prevent decomposition, distillation must be performed under a high vacuum (typically 2-10 mbar) to significantly lower the compound's boiling point [2]. Furthermore, it is crucial to minimize the residence time of the product at high temperatures. Using equipment like short-path evaporators or wiped-film distillation units can achieve this, as they are designed for very short contact times [2].
3. Can I use HPLC to analyze the purity of my purified cumylphenol? Yes. A reverse-phase (RP) HPLC method is suitable for analyzing cumylphenol. A common approach involves using a C18 column with a mobile phase of acetonitrile and water, often modified with an acid like phosphoric acid. For mass spectrometry (MS) compatibility, formic acid can be used instead. This method is scalable and can be used for both analytical quantification and preparative isolation [3].
The following workflow is adapted from a patent on the continuous production of para-cumylphenol and highlights the key step of acid addition for stabilization [1].
Key Considerations:
Isomerization is a process where a molecule transforms into another molecule with the same atoms but a different structure. For o-Cumylphenol, the primary risk during distillation is position isomerization, where the hydroxyl group or the cumyl group (1-methyl-1-phenylethyl) changes its relative position on the benzene ring [1].
The table below summarizes the main factors that can trigger this reaction and how to manage them.
| Factor | Description | Control Strategy |
|---|---|---|
| High Temperature | Isomerization can be induced by thermal energy, especially at elevated distillation temperatures [2]. | Carefully control reboiler temperature; optimize for separation at lowest possible temperature (e.g., under vacuum) [3] [2]. |
| Acidic Conditions | Acidic catalysts or environments can promote isomerization and decomposition [3]. | Ensure system is free of acidic contaminants; avoid acidic catalysts during prior synthesis steps if possible [3]. |
| Long Residence Time | Prolonged exposure to heat in the reboiler or column bottoms increases isomerization risk [4]. | Minimize reboiler holdup time; consider continuous over batch distillation for large-scale operations [4]. |
If you suspect isomerization is occurring during your process, here is a guide for troubleshooting and confirmation.
To confirm that isomerization is occurring and to test solutions, experimental validation is crucial.
The table below summarizes the temperature parameters used in the synthesis of p-Cumylphenol (PCP) from different catalytic processes.
| Catalyst System | Temperature Range (°C) | Reaction Type | Key Findings / Impact |
|---|---|---|---|
| Cationite (Wofatite OK-80) [1] | 100–140 °C | Dealkylation | Selective dealkylation to phenol and α-methylstyrene occurs in this range. |
| Sulfonated Polystyrene Resin [2] | 40–100 °C | Alkylation (PCP Synthesis) | Temperature impacts compromise between conversion rate and product selectivity. |
| Aluminum-Zirconium Oxide [3] | 120–160 °C | Alkylation (PCP Synthesis) | The volume feed rate was 1-3 h⁻¹ under these conditions. |
Since direct data for o-Cumylphenol is unavailable, you can establish optimal conditions through systematic experimentation. The workflow below outlines a general approach for a model alkylation reaction of phenol.
You can adapt this general protocol for the reaction between phenol and α-methylstyrene (AMS) to form cumylphenols [2] [3].
Reaction Setup
Temperature Variation Experiment
Analysis and Evaluation
| Problem | Possible Temperature-Related Cause | Suggested Solution |
|---|---|---|
| Low Conversion | Temperature too low for sufficient reaction kinetics [4]. | Gradually increase temperature in increments of 10-20°C. |
| Low this compound Selectivity | Temperature influences reaction pathway; higher temps may favor thermodynamically stable p-isomer [3]. | Lower the temperature. Favor kinetic products; test low range (e.g., 40-80°C) [2]. |
| High By-product/Dimer Formation | Excessively high temperature promotes side reactions like AMS dimerization [1] [3]. | Reduce temperature and/or reduce residence time at high temperature. |
| Product Decomposition / Dark Coloring | Temperature is too high, leading to degradation [2]. | Lower the reaction temperature and avoid local hot spots by improving mixing. |
The relationship between temperature and reaction outcomes is complex. This diagram illustrates the core trade-offs to guide your optimization strategy.
The following table summarizes common issues and proven techniques adapted from analyses of similar compounds like bisphenol A and 4-tert-octylphenol.
| Interference Issue | Recommended Removal Technique | Key Parameters & Considerations | Applicable Sample Types |
|---|---|---|---|
| Co-extracted Matrix Lipids/Proteins | Solid-Phase Extraction (SPE) Clean-up [1] | Use Florisil sorbent; optimize elution solvent strength to recover analyte while retaining interferents. [1] | Animal tissue, biological samples (e.g., fish liver) [1] |
| Complex Matrix & Trace Analysis | In-tube Solid-Phase Microextraction (SPME) [2] | Automate with column switching; use capillaries with porous polymer coatings (e.g., divinylbenzene) for higher capacity. [2] | Environmental water, wastewater, processed liquids [2] |
| Organic Matrix Interference | Ashing (Sample Pretreatment) [3] | Heat sample in a muffle furnace to burn off organic material; analyze the inorganic ash residue. [3] | Food, polymers, pharmaceuticals [3] |
This method is adapted from the analysis of alkylphenols in fish liver [1].
This method provides an automated, solvent-minimized approach for liquid samples [2].
The diagram below outlines a logical workflow for developing your analytical method, incorporating the techniques described above.
Here are solutions to frequently encountered issues in 4-cumylphenol degradation experiments.
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Degradation Rate | Substrate inhibition; non-optimal physical parameters (pH, temperature); insufficient microorganism acclimatization [1] [2] | Optimize initial concentration to avoid inhibition; systematically adjust pH to acidic conditions and temperature to 20-50°C; extend culture acclimatization period [3] [2]. |
| Incomplete Toxicity Removal | Accumulation of toxic intermediate metabolites [4] | Use a battery of biotests (e.g., with Aliivibrio fischeri, Daphnia magna) to confirm full detoxification; extend treatment time to allow complete mineralization [4]. |
| Poor Microbial Growth | Phenol toxicity; nutrient deficiency; incorrect temperature [1] [2] | Gradually acclimate cultures to higher phenol concentrations; ensure medium has essential nutrients (N, P); maintain optimal temperature (e.g., 28-30°C for many strains) [1] [2]. |
Q1: What is the typical acclimatization period for Pseudomonas putida to degrade high phenol concentrations? The acclimatization process can be lengthy. One study reported that lyophilized cultures of Pseudomonas putida MTCC 1194 required approximately three months to become acclimatized to a phenol concentration of 1000 mg/L [1].
Q2: Does microbial degradation of 4-cumylphenol effectively reduce its environmental toxicity? Yes, when degradation is complete. Research on the fungus Umbelopsis isabellina demonstrated that the biotransformation of 4-cumylphenol led to a significant reduction in ecotoxicity and also decreased its anti-androgenic potential, as confirmed by a battery of biotests [4].
Q3: What are the optimal parameters for sonolytic degradation of 4-cumylphenol? For ultrasound-based degradation, the most effective conditions are [3]:
The following table consolidates key performance metrics from different degradation studies.
| Degradation Method | Organism/Catalyst | Initial Conc. | Time | Efficiency/Removal | Key Conditions |
|---|---|---|---|---|---|
| Biological [1] | Pseudomonas putida MTCC 1194 (Phenol) | 1000 mg/L | 162 h | ~100% | Basal Salt Medium, 29.9°C, pH ~7.1 |
| Biological [4] | Umbelopsis isabellina | 25 mg/L | 24 h | Significant (with toxicity reduction) | Sabouraud Medium, 28°C |
| Sonolytic [3] | Ultrasound | 0.05 mg/L | Varies | Promoted in natural water | 20-100 W, Acidic pH, Argon saturation |
| Sonophotocatalytic [5] | US/UV/TiO₂/S₂O₈²⁻ | Not Specified | Not Specified | ~100% COD Removal | Low frequency, Acidic pH, Persulfate addition |
Here are standardized protocols for two effective degradation methods.
Protocol 1: Microbial Degradation Using Umbelopsis isabellina [4]
This method is effective for both compound removal and detoxification.
The workflow is straightforward, as shown below.
Protocol 2: Sonolytic Degradation in Aqueous Solution [3]
This advanced oxidation process is an effective abiotic method.
The key parameters to optimize in this process are interrelated.
Although the provided search results do not detail TMPI, they confirm that o-Cumylphenol (also referred to as 2-cumylphenol) is an alkylphenol with the molecular formula C15H16O [1] [2]. One study highlights that cumylphenol isomers are analogs of Bisphenol A (BPA) and can exhibit significant estrogenic activity, which underscores the importance of high-purity isolation, particularly in drug development research [2].
Based on general separation science, the isolation of this compound from TMPI would leverage their differences in physical and chemical properties. The table below outlines the key techniques that can form the basis of a separation strategy.
| Technique | Principle | Applicability |
|---|---|---|
| Liquid-Liquid Extraction [3] [4] | Separation based on differential solubility of components in two immiscible liquid phases. | Ideal for initial rough separation. The phenolic hydroxyl group of this compound allows partitioning into a basic aqueous phase (e.g., NaOH solution), while TMPI remains in the organic phase. |
| Chromatography [2] [5] | Separation based on differential partitioning between a mobile and a stationary phase. | Essential for high-purity final separation. Techniques like Flash Chromatography or HPLC are suitable for separating compounds with similar structures. |
| Distillation [4] | Separation based on differences in boiling points. | May be useful as an initial purification step if the boiling points of this compound and TMPI are sufficiently distinct. |
The following workflow diagrams a logical approach to this separation, moving from initial extraction to final purification.
This protocol is adapted from standard phenol extraction techniques [3].
For more challenging mixtures, a phenol-chloroform system can be used, which is highly effective for partitioning phenolic compounds [3].
The table below summarizes critical parameters to monitor for a successful separation and analysis.
| Parameter | Purpose & Notes |
|---|---|
| pH of Aqueous Phase | Critical for efficient extraction. Must be highly basic (>>pKa of phenol) for the first extraction, and acidic (<<pKa) for the back-extraction. |
| Solvent Selection | Choose immiscible solvent pairs (e.g., DCM/water, ether/water). Ensure the solvent does not react with the compounds. |
| TLC (Thin-Layer Chromatography) | Essential for monitoring reaction progress and purity. Use UV-active or staining techniques to visualize spots. |
| GC-MS / LC-MS | The definitive method for identification and quantification. Provides confirmation of structure and purity by comparing retention times and mass spectra with authentic standards [2]. |
Here are solutions to common challenges in the alkylation of phenol with α-methylstyrene (AMS) to produce cumylphenol.
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Para-Selectivity | Non-selective catalyst; Incorrect temperature/pressure; High dimer formation [1] | Use a sulfate-promoted Al₂O₃-ZrO₂ catalyst; Optimize temperature (60-95°C) and pressure (0.1-0.5 MPa) [1] |
| High Dimer & Byproduct Formation | Catalyst with low selectivity; Excessive AMS feed rate [1] | Implement catalyst with higher selectivity (e.g., sulfate-promoted type); Control AMS to phenol molar ratio (1:3 to 1:5); Optimize volume feed rate (1-3 h⁻¹) [1] |
| Insufficient Catalyst Activity | Ineffective catalyst composition; Catalyst deactivation [1] | Employ a catalyst with 5-15% mass Al & Zr sulfates; Ensure catalyst support uses boehmite/pseudoboehmite mix (1:3 to 3:1 mass ratio) [1] |
This methodology is adapted from a patent for synthesizing p-cumylphenol using a heterogeneous catalyst [1].
Process Intensification (PI) aims for dramatic improvements in manufacturing processes through novel equipment and process schemes. The following diagram outlines the core principles and methods relevant to chemical synthesis.
Q1: What is the core definition of Process Intensification (PI) in chemical engineering? PI is the development of innovative apparatuses and technologies that bring dramatic improvements (often by a factor of two or more) in chemical manufacturing and processing. It aims to substantially reduce equipment volume, energy consumption, or waste formation, leading to cheaper, safer, and more sustainable technologies [2].
Q2: What are common barriers to implementing PI, and how can they be overcome? Key barriers include capital costs, reliability risks of new equipment, system complexity, lack of standard designs, and insufficient software tools and data [2]. Overcoming these requires collaborative efforts between industry, academia, and government to develop better modeling tools, standardize equipment, and generate robust physical property data for novel systems [2].
Q3: Are there commercial examples of successful PI? Yes, several PI technologies have been commercially deployed. Classic examples include static mixers, dividing-wall columns for complex separations, and reactive distillation, famously used by Eastman Chemical to combine multiple process functions into a single vessel for methyl acetate production [2].
The core of improving yield and selectivity in cumylphenol synthesis lies in the catalyst. The following table summarizes a specific heterogeneous catalyst system designed for the alkylation of phenol with α-methylstyrene (AMS), which is targeted at producing p-cumylphenol but offers valuable insights for controlling isomer distribution [1].
| Feature | Description |
|---|---|
| Process | Alkylation of phenol with α-methylstyrene (AMS) [1] |
| Catalyst Composition | Mixture of aluminum oxide and zirconium oxide promoted by sulfate [1] |
| Key Composition Ranges | - Total SO₄ ions: 5-15% by mass
Beyond the specific catalyst, the general principles of chemical kinetics are crucial for diagnosing and troubleshooting yield issues in the lab [2] [3].
For a research and development setting, establishing a structured workflow for catalyst testing and optimization is essential. The diagram below outlines a potential approach, incorporating modern high-throughput techniques [4].
Workflow Stages:
Here are some hypothetical FAQs that could populate your support site, based on the gathered information.
Q1: Our reaction produces too many dimers and unwanted isomers. How can we improve selectivity?
Q2: The reaction rate is too slow. What can we change?
Q3: What are the best practices for screening new catalysts?
The table below summarizes the key experimental findings comparing the estrogenic activity of 4-Cumylphenol (4-CP) and Bisphenol A (BPA).
| Compound | Test System | Key Findings on Estrogenic Activity | Mechanistic Insights |
|---|---|---|---|
| 4-Cumylphenol (4-CP) | MCF-7 Cell Proliferation (in vitro) [1] | Stimulated cell proliferation at concentrations between 10⁻⁹ M and 10⁻⁵ M in a nonmonotonic dose-response manner; effects were higher than BPA [1]. | Acts as ERα agonist; up-regulated ERα, pS2, and Bcl-2 mRNA; induced cell cycle progression from G0/G1 to S and G2/M phases [1]. |
| Co-exposure with BPA (in vitro) [1] | Lower concentrations of BPA and 4-CP together induced cell proliferation in a synergistic manner [1]. | The combined environmental risk is considered greater than exposure to either compound alone [1]. | |
| Binding to ERRγ (in vitro) [2] | Binds very strongly to Estrogen-Related Receptor gamma (ERRγ); crystal structure (PDB: 2ZAS) shows dissociation constant (Kd) = 13.9 nM [2]. | Binds via an induced-fit mechanism, with Leu345-β-isopropyl of ERRγ playing a key role in tight binding [2]. | |
| Bisphenol A (BPA) | MCF-7 Cell Proliferation (in vitro) [1] | Stimulated cell proliferation at concentrations between 10⁻⁹ M and 10⁻⁵ M in a nonmonotonic dose-response manner [1]. | Acts as ERα agonist; up-regulated ERα, pS2, and Bcl-2 mRNA; induced cell cycle progression [1]. |
| Binding to ERRγ (in vitro) [2] | Binds strongly to ERRγ; forms hydrogen bonds with two phenol-hydroxyl groups [2]. | Binds via an induced-fit mechanism, with Leu345-β-isopropyl of ERRγ playing a key role in tight binding [2]. | |
| General Mechanisms [3] | Acts as an agonist for both ERα and ERβ (with ~1000-2000 fold less affinity than natural estradiol); can also activate rapid non-genomic signaling (e.g., ERK/MAPK, PI3K/AKT pathways) [3]. | The overall activity results from the convergence of multiple mechanisms, including interaction with nuclear receptors and other signaling pathways [3]. |
To help you interpret the data, here are the methodologies used in the key studies cited.
1. MCF-7 Cell Proliferation Assay (MTT Assay) [1]
2. Receptor-Binding Assay and Crystallography [2]
3. BG1Luc ER Transactivation Assay [4]
The following diagram illustrates the key molecular pathways through which BPA and cumylphenols exert their estrogenic effects, integrating data from the cited studies.
This diagram synthesizes the mechanisms by which BPA and cumylphenols like 4-CP produce estrogenic effects. They can activate classic Estrogen Receptors (ERα/ERβ) to drive genomic responses and gene expression [3] [1]. They also trigger rapid non-genomic signaling through pathways like ERK/MAPK and PI3K/AKT [3]. Crucially, both compounds exhibit very strong binding to ERRγ, an orphan receptor that functions as a constitutive activator of transcription, providing a potent alternative pathway for endocrine disruption [2].
Available evidence for 4-cumylphenol, a close structural analog of o-cumylphenol, indicates it is a potent estrogenic chemical. In direct comparisons, 4-cumylphenol demonstrated stronger proliferative effects on MCF-7 cells than BPA and its binding to ERRγ is exceptionally strong [1] [2]. The synergistic effect observed with co-exposure suggests that the combined risk of these chemicals in the environment may be significant [1].
For your research and drug development work, it is crucial to note that "BPA-free" does not automatically mean a product is free of estrogenic activity, as replacement chemicals like cumylphenol can exhibit equal or greater potency [4]. Assessing new compounds should involve multiple assay types to capture the full spectrum of potential endocrine-disruption mechanisms.
The table below summarizes the endocrine disruption profiles of 4-Cumylphenol and several other phenolic compounds based on in vitro studies.
| Compound | Estrogenic Activity | Anti-androgenic Activity (AR Antagonism) | Other Nuclear Receptor Interactions | Relative Potency/Concern |
|---|---|---|---|---|
| 4-Cumylphenol (4-CP, HPP) | Yes [1] | Yes (AR antagonist) [1] | Affects sex hormone synthesis (increased progestagen, decreased testosterone) [1] | Similar to BPA; considered a significant endocrine disruptor [1] |
| Bisphenol A (BPA) | Yes [1] [2] | Yes (AR antagonist) [1] [2] | Affects sex hormone synthesis (decreased androstenedione, DHEA) [1] | Benchmark compound; significant concern [1] |
| Nonylphenol Ethoxylate (NPEO) | Yes (ERα antagonist) [3] | Yes (AR antagonist) [3] | TR antagonist, ERRγ antagonist [3] | Significant endocrine disruption potential via multiple receptors [3] |
| 4-n-Nonylphenol (4-n-NP) | Yes (ERα antagonist) [3] | Yes (AR antagonist) [3] | TR antagonist, ERRγ antagonist, RXRβ antagonist [3] | Significant endocrine disruption potential via multiple receptors [3] |
| Vanillin Ethoxylate (VAEO) | Not detected [3] | Not detected [3] | Very weak TR and ERRγ antagonist [3] | Much lower endocrine disruption potential than NPEO [3] |
| Vanillin | No interaction [3] | No interaction [3] | No interaction with tested receptors [3] | No endocrine activity detected in vitro [3] |
| Bisphenol S (BPS) | Yes (lower than BPA) [1] [2] | Yes (weak anti-androgen) [1] [2] | Highly efficacious in increasing progestagen levels [1] | Lower estrogenic potency than BPA, but active; not a safe alternative [1] |
The data in the table above is derived from specific experimental models. Here are the key methodologies used in the cited research.
These tests use cell-based systems to determine if a chemical can activate or block hormone receptors.
These experiments evaluate whether a chemical disrupts the production of natural hormones.
The following diagram illustrates the logical workflow for the key experimental protocols used to assess endocrine disruption.
The tested compounds can interfere with the hormonal system through multiple mechanisms, as shown in the pathway diagram below.
The table below summarizes the key properties and environmental behaviors of nonylphenol and cumylphenol based on current research.
| Property | Nonylphenol | Cumylphenol (4-Cumylphenol) |
|---|---|---|
| Chemical Structure | Phenol with a branched or linear 9-carbon alkyl chain (C₉H₁₉) [1] | Phenol with an alpha-methylbenzyl (cumyl) group [2] |
| Primary Use | Production of surfactants (nonylphenol ethoxylates), antioxidants, epoxy resin hardeners [1] [3] | Information missing from search results |
| Environmental Persistence | High; degrades slowly, with an estimated half-life in sediment of over 60 years [1] | Lower; shown to be effectively degraded by microorganisms like the fungus Umbelopsis isabellina [2] |
| Degradation Products | Primary product from the environmental breakdown of nonylphenol ethoxylates (NPEs) [1] [3] | Information missing from search results |
| Water Solubility | Low (~6 mg/L at pH 7) [1] | Information missing from search results |
| Sorption Tendency | High; readily binds to organic matter in sediments and sludge [1] [3] | Information missing from search results |
| Endocrine Disruption | Yes; well-documented xenoestrogen, causes vitellogenin production in male fish [1] [4] | Yes; demonstrated anti-androgenic properties [2] |
The key difference in environmental persistence is highlighted in biodegradation studies.
One key experimental study investigated the biodegradation of both compounds using the non-ligninolytic fungus Umbelopsis isabellina [2]:
The experiment demonstrated a clear difference in how the fungus breaks down these two structurally similar compounds, which can be visualized in the following pathway.
The core finding was that cumylphenol was more readily degraded by U. isabellina than nonylphenol, leading to a significant reduction in toxicity of the treated medium [2]. This suggests that the bulkier cumyl group might be more accessible to enzymatic attack by certain microorganisms compared to the branched nonyl chain.
The significant environmental persistence and toxicity of nonylphenol have led to strict regulations, especially in Europe [3]. Its use in consumer cleaning products and cosmetics has been prohibited, though some industrial applications, such as in epoxy resin hardeners, continue [1] [3]. In contrast, specific regulations targeting cumylphenol were not mentioned in the search results.
The available data reveals a clear asymmetry:
Future research should prioritize determining the fundamental environmental parameters for o-cumylphenol (e.g., water solubility, soil sorption constant) and monitoring its occurrence in real-world environments to enable a fully quantitative risk assessment.
| Aspect | Available Data for p-Cumylphenol |
|---|---|
| Acute Toxicity (Oral) | LD50 (Frog): 335 mg/kg [1] |
| Repeated-Dose Toxicity | Species/Strain: Crl:(CD)SD rats Critical Period: Postnatal day (PND) 14-28 Dose: 300 mg/kg/day for 14 days Key Finding: Striking cystic dilation of renal collecting ducts [2] | | Organ Toxicity | Kidney: Collecting duct cysts, increased kidney weights, high nuclear density in lining epithelium suggesting hyperplasia [2] | | Reproductive Toxicity | Safety Data Sheet indicates it is "Suspected of damaging fertility or the unborn child" (H361) [3] | | Ecotoxicity | Classified as "Toxic to aquatic life with long lasting effects" (H411) [3] | | Mutagenicity | Ames Test: Negative Chromosomal Aberration Test In Vitro: Negative [3] | | Chemical Identifiers | CAS No.: 599-64-4 Molecular Formula: C15H16O Synonyms: PCP, 4-cumylphenol, 4-(α,α-Dimethylbenzyl)phenol [1] [3] |
The primary toxicology data comes from a study investigating the critical period for renal toxicity in neonatal rats [2]. The methodology is detailed for your reference.
The following diagram outlines the experimental workflow and the key finding of a critical dosing period:
The table below summarizes the antifungal activity of several phenolic compounds and natural extracts for which quantitative data is available. Please note that efficacy is highly dependent on the specific fungal species tested.
| Compound/Extract | Test Organism | Key Efficacy Findings | Reported Mechanism of Action |
|---|---|---|---|
| Thymol | C. albicans, C. glabrata, C. krusei | Inhibition zones: 15.11 - 19.89 mm [1]. More effective than carvacrol [1]. | Interaction with fungal ergosterol [1] [2]. |
| Carvacrol | C. albicans, C. glabrata, C. krusei | Inhibition zones: 13.91 - 17.05 mm [1]. | Interaction with fungal ergosterol [1]. |
| Melissa Essential Oil | Aspergillus carbonarius | 80% reduction in Ochratoxin A (OTA) at 5 µL/mL [3]. | Antioxidant effect; reduction of mycotoxin production without inhibiting fungal growth [3]. |
| Mint Phenolic Extract | Aspergillus carbonarius | 69% reduction in OTA production at 250 µg GAE/mL [3]. | Antioxidant effect; reduction of mycotoxin production [3]. |
| Grape Seed Proanthocyanidins | Human fungal pathogens (e.g., Candida) | Demonstrated antifungal activity in various studies [4]. | Disruption of cell membrane and inhibition of virulence factors [4]. |
| p-Cumylphenol | N/A | Improved mildew resistance in soy meal adhesives [5]. No specific data on human pathogens. | Breakdown of mildew cellular structure; reaction with COO– groups of soy protein [5]. |
The experimental data in the table above was generated using standardized methodologies. Here are the details of two key protocols:
Disk Diffusion Method (for Thymol/Carvacrol) [1]
Broth Dilution & Mycotoxin Quantification (for Essential Oils/Phenolic Extracts) [3]
Phenolic compounds combat fungi through several mechanisms, which are visualized in the diagram below.
The diagram above shows that phenolic compounds can attack fungi both externally and at the cellular level. The workflow for a typical experiment to test these mechanisms is outlined below.
| Compound | Microorganism | Conditions | Degradation Efficiency / Rate | Key Findings |
|---|---|---|---|---|
| 4-Cumylphenol (4-CP) | Fungus Umbelopsis isabellina | 25 mg/L, 28°C, 24h [1] [2] | 100% removal (from initial 25 mg/L) [1] | Significant reduction in ecotoxicity and anti-androgenic activity post-degradation [1]. |
| 4-tert-Octylphenol (4-t-OP) | Fungus Umbelopsis isabellina | 25 mg/L, 28°C, 24h [1] [2] | 100% removal (from initial 25 mg/L) [1] | Degradation led to a decrease in estrogenic activity [1]. |
| 4-tert-Octylphenol (4-t-OP) | Fungus Fusarium falciforme RRK20 | 25 mg/L, 28°C, pH 6.5 [3] | 100% depletion in 14 days [3] | Complete loss of estrogenic activity; accelerated by glucose addition [3]. |
| Nonylphenol (NP) | Fungus Umbelopsis isabellina | 25 mg/L, 28°C, 24h [1] [2] | 100% removal (from initial 25 mg/L) [1] | Biodegradation resulted in effective detoxification [1]. |
| 4-tert-Octylphenol | Paddy Soils (Microbial Consortia) | Aerobic conditions [4] | Half-life of 2 to 19 days [4] | Degradation rate inversely correlated with soil carbon content and alkyl group size [4]. |
| 4-tert-Octylphenol | Paddy Soils (Microbial Consortia) | Anaerobic conditions [4] | No degradation over 224 days [4] | Alkylphenols with long, branched chains persist in anaerobic environments [4]. |
The data in the table above comes from rigorous laboratory studies. Here is a deeper look at the experimental protocols they used.
Fungal Degradation & Toxicity Assessment (for 4-CP, 4-t-OP, NP) [1] [2]:
Fungal Degradation & Metabolic Pathway Analysis (for 4-t-OP) [3]:
Soil Biodegradation Study (for various alkylphenols) [4]:
The following diagram illustrates the general workflow for assessing the biodegradation and detoxification of alkylphenols by a microbial strain, synthesizing the key steps from the methodologies described above.
Diagram illustrating the integrated workflow for assessing alkylphenol biodegradation and detoxification.
Based on the analyzed studies, several important patterns and considerations emerge for researchers in this field.
The table below summarizes the key parameters for a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method used for 4-cumylphenol analysis [1].
| Parameter | Details/Value |
|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection [1] |
| Sample Preparation | Fabric Phase Sorptive Extraction (FPSE) [1] |
| Detection Limit (LOD) | 0.192 ng/mL [1] |
| Linear Range | 5 - 500 ng/mL [1] |
| Mobile Phase | Acetonitrile/Water (60:40 v/v) [1] |
| Flow Rate | 1.0 mL/min [1] |
| Column | Reversed-phase C18 [1] |
| Detection Wavelength | 225 nm [1] |
| Application | Analysis of environmental samples (water, soil, sludge) [1] |
The following workflow details the method for analyzing 4-cumylphenol in environmental samples using Fabric Phase Sorptive Extraction (FPSE) prior to HPLC-UV, based on the published procedure [1].
Step-by-Step Protocol [1]:
Available data on a direct, side-by-side comparison of different analytical methods for o-cumylphenol is limited. To get a more comprehensive view, you could:
| Substance (Common Name) | CAS Number | Estrogenic Activity [1] | Anti-Androgenic Activity [1] | Baseline Toxicity (Microtox) IC50 [mg/L] [1] | Key Findings and Additional Endpoints |
|---|---|---|---|---|---|
| Bisphenol A (BPA) | 80-05-7 | EC50: 0.516 mg/L | EC50: 1.06 mg/L | 9.41 | Reference substance for comparison. |
| o-Cumylphenol (HPP) | 18168-40-6 [2] | Active [3] | Active [3] | Information missing | Similar estrogen/androgen receptor activity as BPA; affects steroidogenesis, potentially leading to decreased androgen and increased estrogen/progestagen levels [3]. |
| Bisphenol S (BPS) | 80-09-1 | EC50: 1.76 mg/L | EC50: 2.08 mg/L | 39.1 | Less estrogenic than BPA but showed largest efficacy on 17α-hydroxyprogesterone (steroidogenesis) [3] [1]. |
| Bisphenol F (BPF) | 620-92-8 | EC50: 0.495 mg/L | EC50: 1.05 mg/L | 11.1 | Potency in the same order of magnitude as BPA [4] [1]. |
| Bisphenol AF (BPAF) | 1478-61-1 | EC50: 0.262 mg/L | EC50: 0.448 mg/L | 5.81 | One of the most potent analogues; higher estrogenic potency than BPA [1]. |
| Bisphenol AP (BPAP) | 1571-75-1 | Information missing | Information missing | Information missing | Down-regulates androgen receptor (AR) in castration-resistant prostate cancer cell lines [5]. |
| Tetrabromobisphenol A (TBBPA) | 79-94-7 | Anti-estrogenic (IC50: 0.789 mg/L) | Active | 7.11 | Shows anti-estrogenic instead of estrogenic activity [1]. |
The data in the table above is primarily derived from standardized in vitro (test tube) bioassays. Here are the detailed methodologies for the key experiments cited.
1. Endocrine Activity Assays (Yeast-Based Reporter Gene Assays) [1]
2. Baseline (Non-Specific) Toxicity Assay [1]
3. Steroidogenesis Assay [3]
The movement to replace BPA is global, but regulatory approaches for its analogues are evolving.
The diagram below outlines the logical workflow used in the cited research to evaluate the potential hazards of bisphenol analogues.
Despite the clear hazards identified, several research gaps remain critical for a full safety assessment:
The table below summarizes the available information on cumylphenol, an emerging contaminant of concern.
| Property/Aspect | Details |
|---|---|
| Compound Name | 4-Cumylphenol (4-CP); an isomer of o-Cumylphenol [1] |
| Chemical Class | Phenolic xenobiotic; Alkylphenol [1] |
| Key Concern | Endocrine Disrupting Chemical (EDC) [1] |
| Toxicity Findings | • Disrupts endocrine system • Exhibits anti-androgenic properties (first reported in 2022) [1] | | Biodegradation & Detoxification | Fungus Umbelopsis isabellina can biodegrade 4-CP, leading to significant toxicity reduction in lab cultures [1] | | Quantitative Bioaccumulation Data | Information not located in current search results |
For a comprehensive assessment, you can refer to established standardized guidelines and modern computational tools. The following workflow illustrates the key steps for evaluating the bioaccumulation potential of a chemical.
Before costly lab tests, you can use Quantitative Structure-Activity Relationship (QSAR) modeling for initial high-throughput screening [2].
For definitive data, laboratory testing following standardized guidelines is essential.
To build a complete comparison guide for this compound, I suggest you: